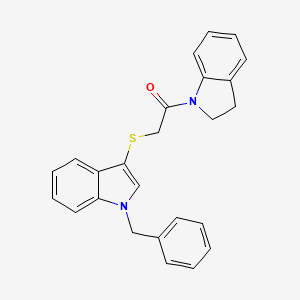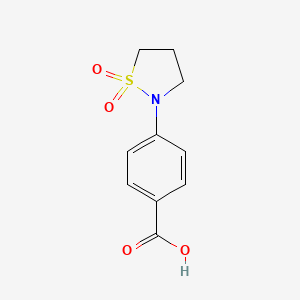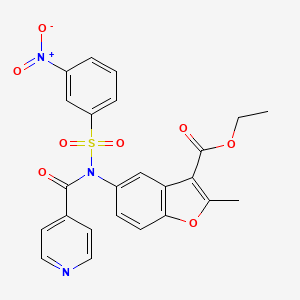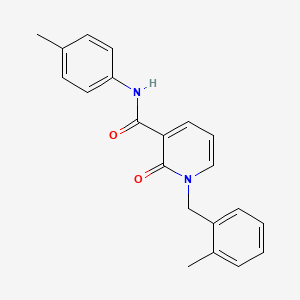
azepan-1-yl(1H-pyrazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azepan-1-yl(1H-pyrazol-5-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research. This compound has a unique structure and has been synthesized using various methods. The compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry.
作用机制
The mechanism of action of azepan-1-yl(1H-pyrazol-5-yl)methanone is not fully understood. However, studies have shown that the compound has the ability to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Azepan-1-yl(1H-pyrazol-5-yl)methanone has been shown to have various biochemical and physiological effects. Studies have shown that the compound has antioxidant properties, which can help to reduce oxidative stress in the body. Additionally, the compound has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
实验室实验的优点和局限性
The use of azepan-1-yl(1H-pyrazol-5-yl)methanone in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and it has been shown to have potential as a therapeutic agent for the treatment of various diseases. However, there are also limitations to using this compound in laboratory experiments. One of the main limitations is the lack of understanding of its mechanism of action. Additionally, the compound has not been extensively studied for its potential side effects.
未来方向
There are several future directions for the study of azepan-1-yl(1H-pyrazol-5-yl)methanone. One area of future research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound. Finally, more extensive studies are needed to determine the safety and potential side effects of using azepan-1-yl(1H-pyrazol-5-yl)methanone as a therapeutic agent.
Conclusion:
In conclusion, azepan-1-yl(1H-pyrazol-5-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research. The compound has been synthesized using various methods and has been studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. While the compound has several advantages, such as its potential as a therapeutic agent, there are also limitations to using it in laboratory experiments. Further studies are needed to fully understand the mechanism of action of the compound and to determine its safety and potential side effects.
合成方法
Azepan-1-yl(1H-pyrazol-5-yl)methanone can be synthesized using various methods. One of the most commonly used methods is the reaction between azepane and 1H-pyrazole-5-carboxylic acid. The reaction is catalyzed by a base, such as potassium hydroxide, and yields azepan-1-yl(1H-pyrazol-5-yl)methanone as the final product. Other methods of synthesis include the reaction between azepane and 5-chloropyrazole, among others.
科学研究应用
Azepan-1-yl(1H-pyrazol-5-yl)methanone has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. The compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
azepan-1-yl(1H-pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-10(9-5-6-11-12-9)13-7-3-1-2-4-8-13/h5-6H,1-4,7-8H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMKIKRBWGSPJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-pyrazole-3-carbonyl)azepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2409106.png)

![N-cyclopentyl-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea](/img/structure/B2409108.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2409109.png)
![6-Ethyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2409111.png)
![N-(4-butylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2409115.png)

![N-(3,4-Dimethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2409117.png)


![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2409122.png)


